1,7-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
“1,7-dimethyl-1H-indole-3-carbaldehyde” is a marine-derived natural product found in Lyngbya majuscula .
Synthesis Analysis
The synthesis of “1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives involves various synthetic procedures. These compounds are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyl-1H-indole-3-carbaldehyde” can be represented by the formula C11H11NO . The structure of this compound has been studied using various spectroscopic techniques such as NMR, FT-Raman, FT-IR, and UV-Visible .
Chemical Reactions Analysis
“1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives are known to undergo various chemical reactions. For instance, they can be used as building blocks for many biologically active compounds .
Physical And Chemical Properties Analysis
The molecular weight of “1,7-dimethyl-1H-indole-3-carbaldehyde” is 173.21 g/mol . It has a topological polar surface area of 22 Ų . The compound has a rotatable bond count of 1 .
Scientific Research Applications
Application in Medicinal Chemistry
Indole derivatives, including “1,7-dimethyl-1H-indole-3-carbaldehyde”, have been found to possess various biological activities . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Results or Outcomes
Indole derivatives have shown various biologically vital properties. They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Application in Multicomponent Reactions
“1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a type of chemical reaction where three or more reactants combine to form a product .
Method of Application
In MCRs, “1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives can be used as starting materials. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Results or Outcomes
The use of “1,7-dimethyl-1H-indole-3-carbaldehyde” in MCRs has led to the synthesis of complex molecules with diverse functional groups . These molecules have potential applications in medicinal and pharmaceutical chemistry .
Application in Antiviral Activity
Indole derivatives, including “1,7-dimethyl-1H-indole-3-carbaldehyde”, have shown antiviral properties . They have been used as antiviral agents against various viruses .
Results or Outcomes
Indole derivatives have shown inhibitory activity against various viruses. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Application in Anticancer Activity
Indole derivatives, including “1,7-dimethyl-1H-indole-3-carbaldehyde”, have shown anticancer properties . They have been used as anticancer agents against various cancer cell lines .
Results or Outcomes
Indole derivatives have shown cytotoxic properties against various cancer cell lines. For example, compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .
Application in Antioxidant Activity
Indole derivatives, including “1,7-dimethyl-1H-indole-3-carbaldehyde”, have shown antioxidant properties . They have been used as antioxidants in various biological systems .
Results or Outcomes
Indole derivatives have shown antioxidant properties in various biological systems. For example, some indole derivatives have exhibited antioxidant activities .
Application in Anti-HIV Activity
Indole derivatives, including “1,7-dimethyl-1H-indole-3-carbaldehyde”, have shown anti-HIV properties . They have been used as anti-HIV agents against the HIV virus .
Results or Outcomes
Indole derivatives have shown inhibitory activity against the HIV virus. For example, some indole derivatives have exhibited anti-HIV activities .
properties
IUPAC Name |
1,7-dimethylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFXCARKJCTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616721 | |
Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
164353-61-1 | |
Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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